molecular formula C8H10N2O4 B14684587 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione CAS No. 28293-19-8

2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14684587
CAS No.: 28293-19-8
M. Wt: 198.18 g/mol
InChI Key: CTWRTYUZYVCHDE-UHFFFAOYSA-N
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Description

2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by two amino groups and two methoxy groups attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 1,4-benzoquinone with methanol under alkaline conditions. The reaction is catalyzed by a base, and heating and stirring are employed to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox cycling ability. The compound can undergo oxidation and reduction, which allows it to participate in electron transfer reactions. This property is particularly useful in regenerating Fe²⁺ and H₂O₂ in biological systems, such as in the decay of wood by brown rot fungi .

Comparison with Similar Compounds

Comparison: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and methoxy groups, which confer distinct redox properties and reactivity. In contrast, similar compounds like 2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione have different substituents (chlorine instead of methoxy), affecting their chemical behavior and applications.

Properties

CAS No.

28293-19-8

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H10N2O4/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h9-10H2,1-2H3

InChI Key

CTWRTYUZYVCHDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)N)OC)N

Origin of Product

United States

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